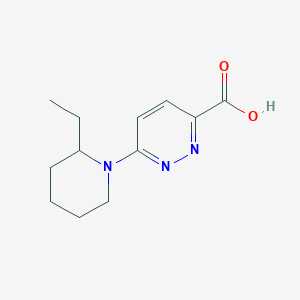

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Description

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a pyridazine derivative featuring a piperidine ring substituted with an ethyl group at the 2-position. The carboxylic acid group at the 3-position enhances polarity, while the ethylpiperidinyl moiety introduces lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-9-5-3-4-8-15(9)11-7-6-10(12(16)17)13-14-11/h6-7,9H,2-5,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHSWHDJOXCMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Formation and Subsequent Hydrolysis

According to patent US5047542A, a related class of pyridine and pyridazine carboxylic acid esters can be prepared by reacting ketoesters with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts under reflux conditions in suitable solvents such as lower alkyl alcohols (methanol, ethanol, propanol) or aromatic hydrocarbons (benzene, toluene). This method allows the synthesis of substituted pyridine-2,3-dicarboxylic acid esters, which can be further modified.

The general reaction conditions include:

| Parameter | Details |

|---|---|

| Reactants | Ketoester + α,β-unsaturated aldehyde/ketone + ammonium salt |

| Solvents | Methanol, ethanol, propanol, benzene, toluene |

| Temperature | Ambient to reflux (boiling point of solvent) |

| Reaction Time | Until completion (typically several hours) |

| Workup | Extraction, evaporation, column chromatography |

The esters formed can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, including the target 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylic acid.

Alternative Synthetic Routes and Catalysis

While detailed alternative synthetic routes specific to this compound are limited in the public domain, general synthetic organic chemistry principles suggest that palladium-catalyzed amination (Buchwald-Hartwig coupling) could be an efficient method for constructing the C–N bond between the pyridazine ring and the 2-ethylpiperidine group, especially when starting from halogenated pyridazine derivatives.

Research Findings and Optimization Parameters

Solvent Effects: The choice of solvent significantly affects the reaction yield and purity. Lower alkyl alcohols and aromatic hydrocarbons are preferred for ester formation and substitution reactions due to their ability to dissolve reactants and promote reflux conditions.

Temperature Control: Reflux temperatures matching the solvent boiling points optimize reaction rates without decomposing sensitive intermediates.

Purification Techniques: Standard laboratory techniques such as extraction, evaporation, and column chromatography are effective in isolating the target compound and removing by-products.

Reaction Monitoring: Progress is typically monitored by TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography) to ensure completion before workup.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyridazine ester intermediate | Ketoester + α,β-unsaturated aldehyde + ammonium salt; reflux in methanol/ethanol | Pyridazine-2,3-dicarboxylic acid ester derivatives |

| 2 | Nucleophilic substitution to introduce 2-ethylpiperidin-1-yl | Halogenated pyridazine + 2-ethylpiperidine; reflux in acetonitrile or alcohol | 6-(2-Ethylpiperidin-1-yl) substituted pyridazine ester |

| 3 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis conditions | 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid |

Concluding Remarks

The preparation of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid involves classical synthetic organic chemistry techniques focusing on ester formation, nucleophilic substitution, and hydrolysis. The use of appropriate solvents, temperature control, and purification methods are critical for achieving high purity and yield. Although direct literature specifically detailing this compound’s synthesis is limited, the outlined methods are consistent with established protocols for similar pyridazine derivatives.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

Reduction: Reduction reactions can be performed on the pyridazine ring to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Reduced pyridazine derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit various enzymes, which is crucial in drug design. For instance, pyridazine derivatives have been noted for their potential as enzyme inhibitors in therapeutic contexts, particularly in cancer treatment and metabolic disorders .

Cancer Therapy

Piperidine derivatives are often explored for their anticancer properties. The introduction of the piperidine moiety has been linked to improved biological activity against several cancer cell lines. For example, compounds with similar piperidine structures have demonstrated significant antiproliferative effects against breast and ovarian cancer cells .

Neurological Disorders

There is ongoing research into the use of piperidine-containing compounds for treating neurological disorders such as Alzheimer's disease. These compounds can inhibit cholinesterase enzymes, enhancing acetylcholine levels and potentially improving cognitive function .

Synthetic Routes

The synthesis of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid can be approached through established methods for creating pyridazine derivatives. A typical synthetic route may involve:

- Formation of the pyridazine core through condensation reactions.

- Introduction of the ethylpiperidine group via nucleophilic substitution.

- Functionalization at the carboxylic acid position through oxidation or carbonylation techniques.

Case Studies and Research Findings

While comprehensive case studies specifically on this compound are sparse, related research highlights its potential applications:

- MAGL Inhibitors : Compounds featuring piperidine fragments have been shown to inhibit monoacylglycerol lipase (MAGL), an important target in pain management and cancer therapy .

- Dual Inhibitors : Research into dual inhibitors targeting both ALK and ROS1 kinases has revealed that piperidine-containing structures enhance pharmacological properties, suggesting similar potential for our compound .

Mechanism of Action

The mechanism by which 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid with related compounds:

Key Observations:

- Substituent Effects : The ethylpiperidinyl group in the target compound balances lipophilicity and steric bulk compared to bulkier groups like benzoylpiperidinyl or polar pyrazolyl . This may enhance membrane permeability relative to pyrazolyl analogs.

- Carboxylic Acid vs.

- Molecular Weight : The target compound’s estimated molecular weight (~264.3 g/mol) is lower than pyrrolo-pyridazine derivatives (e.g., m/z 767 in ), suggesting better bioavailability .

Chromatographic Behavior

Compounds with fluorophenyl and ester groups (e.g., ) exhibit longer HPLC retention times (1.51 minutes under QC-SMD-TFA05 conditions) due to increased hydrophobicity . In contrast, the target compound’s ethylpiperidinyl group may result in intermediate retention, balancing hydrophilicity and lipophilicity.

Biological Activity

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a compound characterized by a pyridazine core with a carboxylic acid group and an ethylpiperidine substituent. Despite its unique structure, detailed research on its biological activity remains limited. This article synthesizes available information regarding the compound's potential biological activities, mechanisms, and related findings from the literature.

Chemical Structure and Properties

The molecular formula of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is with a molecular weight of approximately 220.27 g/mol. The compound features:

- Pyridazine core : A six-membered aromatic ring containing two nitrogen atoms.

- Carboxylic acid group : Provides acidic properties and potential for hydrogen bonding.

- Ethylpiperidine moiety : Enhances lipophilicity and may influence receptor interactions.

Anticancer Potential

Compounds with similar structures to 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid have shown promising anticancer activities. For instance, piperidine derivatives have been explored for their ability to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine derivatives exhibited cytotoxic effects and induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting that similar derivatives may also possess anticancer properties .

Enzyme Inhibition

The presence of the piperidine group in the structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been studied for their ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and fatty acid amide hydrolase (FAAH), which are relevant in neurodegenerative diseases and pain management . The unique combination of the pyridazine core with the piperidine substituent may enhance binding affinity to target enzymes, although specific data on this compound is yet to be established.

Structure-Activity Relationship (SAR)

The structure of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid suggests that modifications in its structure can significantly affect its biological activity. Research on related compounds indicates that:

- Substituents on the pyridazine ring : Can influence lipophilicity and interaction with biological targets.

- Carboxylic acid group : May play a crucial role in forming hydrogen bonds with target proteins or enzymes, enhancing biological activity.

Case Studies and Related Research

While specific studies on 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid are scarce, related compounds provide insights into its potential applications:

These findings suggest that further exploration of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid could yield valuable insights into its pharmacological potential.

Q & A

Q. What are the recommended synthetic routes for 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

A modular approach involving pyridazine core functionalization followed by piperidine coupling is commonly employed. Key steps include:

- Pyridazine carboxylation : Use Pd-catalyzed cross-coupling or direct carboxylation under CO₂ pressure .

- Piperidine introduction : Nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) with Pd(OAc)₂/Xantphos catalysts .

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of 2-ethylpiperidine to pyridazine precursor (1.2–1.5 eq) to minimize byproducts. Monitor via LC-MS or TLC .

Q. What analytical techniques are critical for characterizing 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid?

- Structural elucidation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.2–3.5 ppm) and pyridazine aromatic signals (δ 7.8–8.5 ppm) .

- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Impurity thresholds should align with ICH Q3A guidelines (<0.15% for unknown impurities) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in the synthesis of pyridazine-piperidine derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favored reaction pathways. For example:

- Nucleophilic attack sites : Calculate electrostatic potential maps to highlight electron-deficient pyridazine carbons (C3 vs. C6) .

- Steric effects : Molecular dynamics simulations quantify steric hindrance from the 2-ethyl group on piperidine, influencing coupling efficiency .

- Validation : Compare computed activation energies with experimental yields (e.g., 75% yield for C3 coupling vs. 42% for C6 in similar systems) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) for this compound be resolved?

Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

- Standardized assays : Use isogenic cell lines (e.g., HEK293T with stable receptor overexpression) to reduce variability .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Data normalization : Express activity relative to a positive control (e.g., doxorubicin for cytotoxicity assays) to enable cross-study comparisons .

Q. What methodologies are effective for studying the compound’s pharmacokinetics and metabolic stability?

- In vitro ADME :

- Metabolic stability : Incubate with liver microsomes (human or murine) and quantify parent compound depletion via LC-MS/MS. A half-life >30 min suggests suitability for in vivo studies .

- Plasma protein binding : Use equilibrium dialysis (pH 7.4) to measure unbound fraction; values <5% indicate high binding and potential bioavailability issues .

- In vivo PK : Administer IV/orally to rodents and collect plasma at intervals (0.5–24 hr). Non-compartmental analysis (WinNonlin) calculates AUC, Cmax, and clearance .

Q. How can impurity profiles be controlled during large-scale synthesis?

Critical impurities include unreacted pyridazine intermediates or ethylpiperidine adducts. Control strategies:

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and trigger endpoint detection .

- Crystallization optimization : Use anti-solvent (e.g., heptane) addition under controlled cooling (1°C/min) to enhance crystal purity (>99.5% by HPLC) .

- Degradation studies : Stress testing (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative degradation pathways, guiding formulation strategies .

Q. What reactor designs improve yield in multi-step syntheses involving this compound?

- Continuous flow systems : Tubular reactors with immobilized catalysts (e.g., Pd/C) enable rapid heat dissipation and reduce residence time variability .

- Scale-up considerations : Maintain geometric similarity (e.g., impeller diameter/tank ratio) during batch-to-continuous transitions to preserve mixing efficiency .

Data-Driven Research Questions

Q. How can machine learning models predict the bioactivity of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid analogs?

- Descriptor selection : Use Mordred or RDKit to generate 2,000+ molecular descriptors (e.g., logP, topological polar surface area) .

- Model training : Apply random forest or gradient-boosted trees on datasets like ChEMBL, with cross-validation (R² > 0.7 for IC₅₀ prediction) .

- Interpretability : SHAP analysis highlights critical substituents (e.g., ethyl group hydrophobicity) driving target affinity .

Q. What strategies address low aqueous solubility in formulation development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.